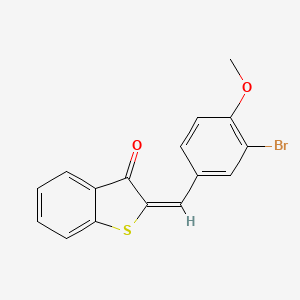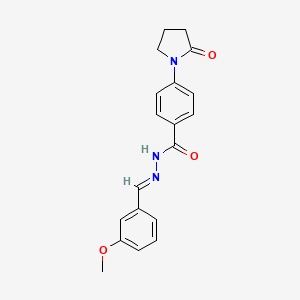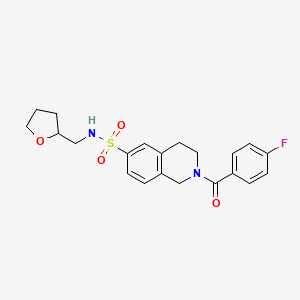
3-(2-呋喃基)-N-(2-甲氧基-5-硝基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of furan derivatives like 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves condensation reactions, where acyl chlorides are reacted with amines. For instance, Saikachi and Suzuki (1958) described the preparation of various 3-(5-nitro-2-furyl) acrylamides through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, showcasing the foundational methodologies for synthesizing similar compounds (Saikachi & Suzuki, 1958).
Molecular Structure Analysis
Research on the molecular structure of furan derivatives, including acrylamide compounds, often involves X-ray diffraction, infrared spectra, and differential thermal analysis. Kiryu and Iguchi (1967) identified different crystal forms of trans-2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide through such methods, providing insights into the structural aspects that could be applied to study 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide (Kiryu & Iguchi, 1967).
Chemical Reactions and Properties
The chemical behavior of furan derivatives includes reactions with nitromethane and the study of cis-trans isomerization. For example, Pevzner (2016) synthesized 3-(furyl)-3-(diethoxyphosphoryl)acrylates and investigated their reactions with nitromethane, offering a window into the types of chemical reactions 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide might undergo (Pevzner, 2016).
Physical Properties Analysis
Studies on polymorphism, solubility, and crystal structure are key to understanding the physical properties of furan derivatives. The work by Kiryu and Iguchi on the crystal forms of furylfuramide provides relevant information on the potential physical properties of similar compounds, highlighting the importance of solvent choice and temperature conditions in determining crystal structure and solubility (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can be inferred from studies on similar compounds, focusing on reactivity, isomerization, and interactions with biological molecules. Clarke, Wardman, and Wilson (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, shedding light on the reactivity and stability of furan acrylamides in biological contexts (Clarke, Wardman, & Wilson, 1984).
科学研究应用
合成和抗菌活性
3-(2-呋喃基)-N-(2-甲氧基-5-硝基苯基)丙烯酰胺及其衍生物已对其合成和潜在抗菌活性进行了研究。一项研究详细介绍了通过缩合 3-(5-硝基-2-呋喃基)丙烯酰氯和烷基胺制备各种 3-(5-硝基-2-呋喃基)丙烯酰胺。在这些衍生物中,一种特定的化合物表现出更高的水溶性和很强的抗菌活性,表明该化合物在开发抗菌剂中的效用 (Saikachi & Suzuki, 1958).
构型研究
研究还集中在呋喃化合物的合成和构型上,包括 3-(5-硝基-2-呋喃基)-2-(5-溴-2-呋喃基)丙烯酸及其衍生物。这些研究对于了解化合物的化学性质及其在材料科学和药物设计中的潜在应用至关重要 (Hirao, Kato, & Kozakura, 1973).
多态性研究
对 2-(2-呋喃基)-3-(5-硝基-2-呋喃基)-丙烯酰胺的多态性研究揭示了不同的晶体形式,提供了对化合物物理和化学稳定性的见解。了解多态性对于药物应用至关重要,其中晶体形式会影响药物的生物利用度和功效 (Kiryu & Iguchi, 1967).
酶促还原研究
已经研究了由黄嘌呤氧化酶等酶还原硝基呋喃衍生物(包括 3-(2-呋喃基)-N-(2-甲氧基-5-硝基苯基)丙烯酰胺)以识别还原产物。这些研究有助于了解硝基呋喃化合物的代谢途径和潜在毒理作用 (Tatsumi, Kitamura, & Yoshimura, 1976).
细胞毒性和致癌性研究
对 3-(2-呋喃基)-N-(2-甲氧基-5-硝基苯基)丙烯酰胺的细胞毒性和致癌潜力的研究表明其对细胞培养和动物模型中诱导恶性转化的作用。这些研究对于评估与接触此类化合物相关的安全性和潜在健康风险至关重要 (Pienta, Lebherz, & Takayama, 1978).
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOVXBWJNVYNDC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)




![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)